2-(4-Methylphenyl)cyclopentan-1-ol
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Overview
Description
2-(4-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopentan-1-ol typically involves the reaction of 4-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethyl sulfoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)cyclopentanone or 2-(4-Methylphenyl)cyclopentanoic acid.
Reduction: 2-(4-Methylphenyl)cyclopentane.
Substitution: 2-(4-Methylphenyl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(4-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopentan-1-ol: Lacks the methyl group on the phenyl ring.
2-(4-Methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a methyl group.
2-(4-Chlorophenyl)cyclopentan-1-ol: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)cyclopentan-1-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLUXMEQFNRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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